2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines quinoline, oxazole, and spirocyclic motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the quinoline derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the spirocyclic intermediate: The spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane] structure can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Coupling of the quinoline and spirocyclic intermediates: This step involves the formation of an oxazole ring through a cyclization reaction, followed by the coupling of the quinoline and spirocyclic intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the coupling and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Dihydrooxazole derivative.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide involves its interaction with various molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Oxazole derivatives: Such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Spirocyclic compounds: Such as spiro[cyclopropane-1,2’-indoline], which have applications in medicinal chemistry.
Uniqueness
2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of quinoline, oxazole, and spirocyclic motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23(26-12-16-11-17-6-7-18(16)24(17)8-9-24)19-13-30-21(27-19)14-29-20-5-1-3-15-4-2-10-25-22(15)20/h1-7,10,13,16-18H,8-9,11-12,14H2,(H,26,28)/t16-,17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHDZYWYMIHQEP-KZNAEPCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CNC(=O)C4=COC(=N4)COC5=CC=CC6=C5N=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)C4=COC(=N4)COC5=CC=CC6=C5N=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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